Lipophilicity Advantage Over a Same‑Molecular‑Weight Positional Isomer: XLogP3‑AA Comparison
The target compound exhibits a significantly higher predicted lipophilicity (XLogP3‑AA = 3.2) compared with the positional isomer 2-{[1-(4-propylphenyl)ethyl]amino}ethan-1-ol (XLogP3‑AA = 2.3) [1][2]. This difference of +0.9 log units (approximately 8‑fold in octanol/water partitioning) arises from the distinct spatial arrangement of the aliphatic chain and the amine group on the phenyl ring.
| Evidence Dimension | Predicted octanol/water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.2 |
| Comparator Or Baseline | 2-{[1-(4-Propylphenyl)ethyl]amino}ethan-1-ol (CAS 1038707-11-7); XLogP3‑AA = 2.3 |
| Quantified Difference | +0.9 log units (≈8‑fold higher partitioning into octanol) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A 0.9 log unit increase in predicted logP translates to markedly different membrane permeability and distribution behaviour, making the target compound a preferred choice for programs requiring higher intrinsic lipophilicity without an increase in molecular weight.
- [1] PubChem. (2025) CID 61238762: XLogP3‑AA = 3.2. https://pubchem.ncbi.nlm.nih.gov/compound/61238762 View Source
- [2] PubChem. (2025) CID 43151130: XLogP3‑AA = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/1038707-11-7 View Source
